1-(2-Ethylphenyl)guanidine
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Overview
Description
1-(2-Ethylphenyl)guanidine is a chemical compound belonging to the guanidine family, characterized by the presence of a guanidine functional group attached to a 2-ethylphenyl moiety. Guanidines are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications .
Preparation Methods
The synthesis of 1-(2-Ethylphenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. Common methods include:
Thiourea Derivatives: Thiourea derivatives are widely used as guanidylating agents.
S-Methylisothiourea: This is an efficient guanidylating agent that reacts with amines to form the desired guanidine compound.
Cyanamides: Cyanamides react with derivatized amines to produce guanidines.
Transition Metal Catalysis: Recent developments include transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reactions of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions.
Chemical Reactions Analysis
1-(2-Ethylphenyl)guanidine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions are common, where the guanidine group can be replaced or modified using different nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles/Electrophiles: Various nucleophiles and electrophiles depending on the desired substitution.
Major products formed from these reactions include modified guanidine derivatives with altered functional groups or oxidation states .
Scientific Research Applications
1-(2-Ethylphenyl)guanidine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic and can form stable guanidinium cations at physiological pH, which interact with various biological molecules such as amino acids and nucleic acids . These interactions can influence molecular pathways and biological processes, making guanidines valuable in medicinal chemistry .
Comparison with Similar Compounds
1-(2-Ethylphenyl)guanidine can be compared with other guanidine derivatives, such as:
N,N’-Disubstituted Guanidines: These compounds have similar guanidine functionality but differ in their substituents, leading to variations in their chemical and biological properties.
Cyclic Guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have cyclic structures that confer different reactivity and biological activity.
Thiourea Derivatives: These compounds are structurally similar but contain sulfur, which affects their chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(2-ethylphenyl)guanidine |
InChI |
InChI=1S/C9H13N3/c1-2-7-5-3-4-6-8(7)12-9(10)11/h3-6H,2H2,1H3,(H4,10,11,12) |
InChI Key |
PAQLFWMMSXCHBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N=C(N)N |
Origin of Product |
United States |
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